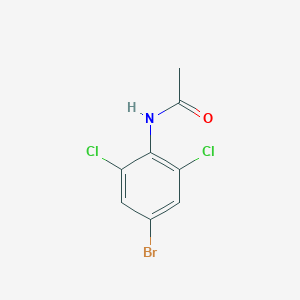

N-(4-溴-2,6-二氯苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of chloro and bromo-substituted acetamides typically involves reactions of corresponding halophenyl amines with chloroacetyl chloride or similar acylating agents. Although specific studies directly on N-(4-Bromo-2,6-dichlorophenyl)acetamide are scarce, related compounds provide insight into probable synthesis routes. For instance, the synthesis of similar chloro- and bromo-substituted acetamides suggests the use of halogenated anilines reacted with acyl chlorides in the presence of a base, under conditions that might be optimized based on substituent effects and desired yield (Ping, 2007).

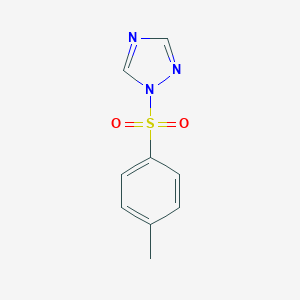

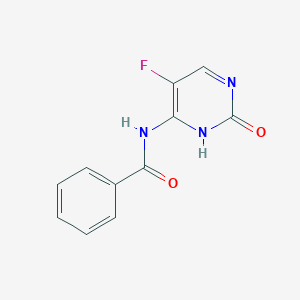

Molecular Structure Analysis Molecular structure analysis of halogenated acetamides shows that these molecules typically exhibit planarity or near-planarity between the aromatic ring and the acetamide group. This structural feature influences the molecule's physical properties and reactivity. For example, studies on closely related molecules have detailed the orientation of halophenyl rings with respect to the acetamide group, highlighting intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecular structure (Jansukra et al., 2021).

Chemical Reactions and Properties The chemical reactions of N-(4-Bromo-2,6-dichlorophenyl)acetamide would be influenced by the presence of the bromo and chloro substituents, which can undergo various substitution reactions. These substituents also affect the compound's electronic properties, making it a potential candidate for further functionalization through nucleophilic substitution reactions or via participation in coupling reactions. The acetamide moiety itself can engage in reactions typical of amides, including hydrolysis under acidic or basic conditions (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis The physical properties of chloro- and bromo-substituted acetamides, such as melting points, boiling points, and solubility, are significantly influenced by the halogen atoms due to their size, electronegativity, and ability to form hydrogen bonds. These properties are crucial for determining the compound's suitability for various applications, including its behavior in organic synthesis and potential industrial uses (Gowda et al., 2007).

Chemical Properties Analysis The chemical properties of N-(4-Bromo-2,6-dichlorophenyl)acetamide, such as reactivity, stability, and interaction with other molecules, are dictated by the acetamide group and the halogen substituents. The electronic effects of the bromo and chloro groups, such as electron-withdrawing through the inductive effect and resonance, play a significant role in determining the compound's reactivity, especially in electrophilic and nucleophilic substitution reactions. Additionally, the compound's ability to participate in hydrogen bonding can affect its solubility and interaction with biological molecules (Choudhary et al., 2014).

科学研究应用

Crystallography

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide has been used in the study of crystal structures .

- Methods of Application : The compound was crystallized in a petroleum ether and ethyl acetate (10:1, v/v) system and dried at room temperature .

- Results : The crystal structure of N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine was determined. The molecular structure is shown in the figure .

Pharmaceutical Intermediate

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide is used as an intermediate in pharmaceutical manufacturing .

Synthesis of Other Compounds

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide can be used as a starting material in the synthesis of other compounds .

- Methods of Application : A mixture of 3-((4-bromo-2,6-dichlorophenyl)amino)pyrazine-2-carbonitrile and concentrated sulfuric acid was stirred in ethanol at 80 °C for 24 h. After the reaction was completed, the crude reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was dried and then concentrated to dryness under reduced pressure .

- Results : The title compound was separated by silica-gel column chromatography with an ethyl acetate-petroleum ether (10%) gradient solvent system .

Gas Phase Ion Energetics Studies

属性

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHCDVPBFIQSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504658 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

CAS RN |

13953-09-8 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)